

# Nedaplatin vs. Cisplatin: A Comparative Guide on Non-Inferiority in Specific Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nedaplatin |           |
| Cat. No.:            | B1678008   | Get Quote |

This guide provides a comprehensive comparison of **nedaplatin** and cisplatin, focusing on clinical trial data that assesses the non-inferiority of **nedaplatin** in the treatment of various cancers. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at efficacy, toxicity, and experimental protocols.

### **Executive Summary**

**Nedaplatin**, a second-generation platinum analog, was developed to mitigate the toxic side effects associated with cisplatin, particularly nephrotoxicity and gastrointestinal toxicity.[1][2][3] [4] Clinical evidence from numerous non-inferiority trials suggests that **nedaplatin** offers comparable efficacy to cisplatin in several cancer types, including non-small cell lung cancer, nasopharyngeal carcinoma, and cervical cancer, often with a more favorable safety profile.[1] [2][5][6] This guide will delve into the specifics of these findings, presenting the data in a clear and comparative format.

## **Comparative Efficacy and Toxicity**

The following sections summarize the key findings from comparative studies, with quantitative data presented in structured tables for ease of reference.

### **Non-Small Cell Lung Cancer (NSCLC)**

In the context of advanced or relapsed squamous cell carcinoma of the lung, **nedaplatin** in combination with docetaxel has demonstrated improved overall survival compared to cisplatin



with docetaxel.[7] For EGFR/ALK-negative advanced lung adenocarcinoma, **nedaplatin** plus pemetrexed was found to be non-inferior to cisplatin plus pemetrexed in terms of progression-free survival, and it was associated with fewer toxicities.[1]

| NSCLC Efficacy<br>Data                                                              | Nedaplatin<br>Combination | Cisplatin<br>Combination | Hazard Ratio<br>(HR) / p-value                   | Reference |
|-------------------------------------------------------------------------------------|---------------------------|--------------------------|--------------------------------------------------|-----------|
| Median Overall Survival (Advanced Squamous Cell Carcinoma)                          | 13.6 months               | 11.4 months              | HR: 0.81 (90%<br>CI, 0.67–0.98); p<br>= 0.037    | [7]       |
| Median Progression-Free Survival (Advanced Squamous Cell Carcinoma)                 | 4.9 months                | 4.5 months               | HR: 0.83 (90%<br>CI, 0.69–1.00); p<br>= 0.050    | [7]       |
| Median Progression-Free Survival (EGFR/ALK- negative Advanced Lung Adenocarcinoma ) | 6.87 months               | 5.53 months              | HR: 0.76 (95%<br>CI, 0.56 to 1.03);<br>p = 0.078 | [1]       |
| Overall Response Rate (EGFR/ALK- negative Advanced Lung Adenocarcinoma )            | 41.9%                     | 26.6%                    | p = 0.026                                        | [1]       |



| NSCLC Grade<br>3/4 Toxicity<br>Comparison | Nedaplatin<br>Combination<br>(%)        | Cisplatin<br>Combination<br>(%)         | p-value                      | Reference |
|-------------------------------------------|-----------------------------------------|-----------------------------------------|------------------------------|-----------|
| Nausea                                    | 0                                       | 10.53                                   | p = 0.001                    | [1]       |
| Vomiting                                  | 0                                       | 10.53                                   | p = 0.001                    | [1]       |
| Fatigue                                   | Not specified<br>(Any grade:<br>25.23%) | Not specified<br>(Any grade:<br>38.95%) | p = 0.037 (for<br>any grade) | [1]       |
| Thrombocytopeni<br>a                      | 7.48                                    | 3.16                                    | p = 0.177                    | [1]       |

## **Nasopharyngeal Carcinoma**

For patients with locoregional nasopharyngeal carcinoma, **nedaplatin**-based concurrent chemoradiotherapy has been shown to be non-inferior to cisplatin-based therapy.[2][5] Longterm follow-up data confirms these findings, with no significant differences in 5-year overall survival or progression-free survival.[8] Notably, **nedaplatin** was associated with a lower incidence of high-grade auditory toxic events.[5][8]

| Nasopharyngea<br>I Carcinoma<br>Efficacy Data<br>(5-Year Follow-<br>up) | Nedaplatin-<br>based CCRT | Cisplatin-based<br>CCRT | Difference / p-<br>value                     | Reference |
|-------------------------------------------------------------------------|---------------------------|-------------------------|----------------------------------------------|-----------|
| Progression-Free<br>Survival Rate                                       | 79.8%                     | 81.4%                   | Difference: 1.6% (non-inferiority p = 0.002) | [5][8]    |
| Overall Survival<br>Rate                                                | 88.8%                     | 89.4%                   | p = 0.63                                     | [5][8]    |
| Distant<br>Metastasis-Free<br>Survival                                  | 90.4%                     | 85.9%                   | p = 0.17                                     | [8]       |



| Nasopharyngea<br>I Carcinoma<br>Grade 3/4<br>Toxicity<br>Comparison | Nedaplatin-<br>based CCRT<br>(%) | Cisplatin-based<br>CCRT (%) | p-value | Reference |
|---------------------------------------------------------------------|----------------------------------|-----------------------------|---------|-----------|
| Vomiting                                                            | 6                                | 18                          | <0.0001 | [2]       |
| Nausea                                                              | 2                                | 9                           | 0.0021  | [2]       |
| Anorexia                                                            | 13                               | 27                          | 0.00070 | [2]       |
| Auditory/Hearing<br>Toxicities                                      | 2                                | 6                           | 0.030   | [2]       |
| Thrombocytopeni<br>a                                                | 6                                | 2                           | 0.065   | [2]       |

### **Cervical Cancer**

In patients with cervical cancer, **nedaplatin**-based concurrent chemoradiotherapy (CCRT) has demonstrated non-inferiority to cisplatin-based CCRT in terms of overall and progression-free survival.[6] While some studies suggest a more favorable toxicity profile for **nedaplatin** with less nausea, vomiting, and nephrotoxicity, others have reported a higher incidence of severe hematologic harms.[6][9][10]

| Cervical Cancer<br>Efficacy Data       | Nedaplatin-<br>based CCRT | Cisplatin-based<br>CCRT | Hazard Ratio<br>(HR) / p-value                  | Reference |
|----------------------------------------|---------------------------|-------------------------|-------------------------------------------------|-----------|
| 3-Year Overall<br>Survival             | Median: 30.5<br>months    | Median: 28.5<br>months  | HR: 0.131 (95%<br>CI 0.016-1.068);<br>p = 0.058 | [6]       |
| 1-Year<br>Progression-Free<br>Survival | 93.9%                     | 100%                    | p = 0.084                                       | [10]      |
| 1-Year Overall<br>Survival             | 97.1%                     | 100%                    | p = 0.617                                       | [10]      |



| Cervical Cancer<br>Grade 3/4<br>Toxicity<br>Comparison | Nedaplatin-<br>based CCRT<br>(%) | Cisplatin-based<br>CCRT (%) | p-value       | Reference |
|--------------------------------------------------------|----------------------------------|-----------------------------|---------------|-----------|
| Neutropenia                                            | 19.4                             | 13                          | < 0.001       | [9][10]   |
| Thrombocytopeni<br>a                                   | 16.1                             | 4.3                         | Not specified | [9][10]   |
| Anemia (Grade<br>1-2)                                  | 51.6                             | 43.5                        | Not specified | [9][10]   |

## **Experimental Protocols**

The following are summaries of the methodologies from key non-inferiority trials.

# NACA Trial: Nedaplatin for EGFR/ALK-Negative Advanced Lung Adenocarcinoma

- Study Design: A multicenter, open-label, non-inferiority, randomized, phase III trial conducted at 15 centers in China.
- Patient Population: Patients with EGFR/ALK-negative advanced lung adenocarcinoma.
- Treatment Arms:
  - Nedaplatin group: Nedaplatin 90 mg/m<sup>2</sup> plus pemetrexed 500 mg/m<sup>2</sup> for 6 cycles.
  - Cisplatin group: Cisplatin 75 mg/m² plus pemetrexed 500 mg/m² for 6 cycles.
  - Pemetrexed maintenance was administered to patients without disease progression.
- Primary Endpoint: Progression-free survival (PFS). Non-inferiority was established if the upper limit of the 95% CI for the hazard ratio of PFS did not exceed 1.30.
- Secondary Endpoints: Objective response, overall survival, and toxicity.[1]



## Concurrent Chemoradiotherapy for Locoregional Nasopharyngeal Carcinoma Trial

- Study Design: An open-label, non-inferiority, randomized phase 3 trial.
- Patient Population: Patients aged 18-65 with Stage T1-4N-3 or T3-4N0 nasopharyngeal cancer, with normal hematological/renal/hepatic parameters and a Karnofsky performance status of at least 70.
- Treatment Arms:
  - All patients received standard intensity-modulated radiotherapy.
  - Nedaplatin was administered as a 2-hour infusion every 3 weeks for 3 cycles.
  - Cisplatin was administered as a 4-hour infusion every 3 weeks for 3 cycles.
- Primary Endpoint: 5-year progression-free survival. The non-inferiority margin was set at an absolute difference of 10%.
- Secondary Endpoints: Overall survival, distant metastasis-free survival, locoregional relapse, and toxicity.[5]

### **Cervical Cancer Concurrent Chemoradiotherapy Trial**

- Study Design: An open-label, non-inferiority, phase III, randomized, controlled trial.
- Patient Population: Eligible patients with stage IIB-IVA cervical carcinoma.
- Treatment Arms:
  - Nedaplatin group: Nedaplatin-based concurrent chemoradiotherapy for two cycles.
  - Cisplatin group: Cisplatin-based concurrent chemoradiotherapy for two cycles.
- Endpoints: Therapy-associated harms and survival.[9][10]

## **Visualizations**



The following diagrams illustrate key aspects of the comparison between **nedaplatin** and cisplatin.



Click to download full resolution via product page

Caption: Comparative Toxicity Profiles of Cisplatin and **Nedaplatin**.





Click to download full resolution via product page

Caption: Generalized Workflow of a Non-Inferiority Clinical Trial.



#### Conclusion

The available evidence from multiple phase III non-inferiority trials supports the use of **nedaplatin** as a viable alternative to cisplatin in specific cancer settings. **Nedaplatin** generally demonstrates comparable efficacy with a different and often milder toxicity profile, particularly with respect to nephrotoxicity, ototoxicity, and gastrointestinal side effects. However, a higher incidence of myelosuppression, especially thrombocytopenia, has been observed with **nedaplatin** in some studies. The choice between **nedaplatin** and cisplatin should be guided by the specific cancer type, the patient's overall health and comorbidities, and the desired balance between efficacy and toxicity. Further research may continue to refine the patient populations that would derive the most benefit from **nedaplatin**-based regimens.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. Concurrent chemoradiotherapy with nedaplatin versus cisplatin in stage II-IVB nasopharyngeal carcinoma: an open-label, non-inferiority, randomised phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nedaplatin: a cisplatin derivative in cancer chemotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. A phase III randomized, controlled trial of nedaplatin versus cisplatin concurrent chemoradiotherapy in patients with cervical cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Effect of Concurrent Chemoradiotherapy With Nedaplatin vs Cisplatin on the Long-term Outcomes of Survival and Toxic Effects Among Patients With Stage II to IVB Nasopharyngeal Carcinoma: A 5-Year Follow-up Secondary Analysis of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]



- 9. Concurrent Chemoradiotherapy With Nedaplatin Versus Cisplatin in Patients With Stage IIB-IVA Cervical Cancer: A Randomized Phase III Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Concurrent Chemoradiotherapy With Nedaplatin Versus Cisplatin in Patients With Stage IIB-IVA Cervical Cancer: A Randomized Phase III Trial [frontiersin.org]
- To cite this document: BenchChem. [Nedaplatin vs. Cisplatin: A Comparative Guide on Non-Inferiority in Specific Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678008#validating-the-non-inferiority-of-nedaplatinto-cisplatin-in-specific-cancer-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com